synthesis of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione
synthesis of tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione
An In-depth Technical Guide to the Synthesis of Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the , a heterocyclic compound of interest in various chemical and pharmaceutical research areas. The document details a robust and reproducible synthetic protocol, delves into the underlying reaction mechanism, and offers insights into the critical parameters influencing the reaction's outcome. This guide is intended for researchers, scientists, and professionals in drug development, providing them with the necessary technical details to successfully synthesize and characterize the target compound. The methodologies described are grounded in established chemical principles and supported by references to relevant scientific literature.
Introduction
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The thione-substituted tetrahydro-1,3,5-triazines, in particular, have garnered attention due to their unique chemical properties and potential as synthetic intermediates. Tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione is a member of this class of compounds, and the development of efficient synthetic routes to access it and its analogs is of significant importance.
This guide focuses on a well-established and efficient one-pot synthesis approach involving a multicomponent reaction. This strategy is favored for its atom economy, operational simplicity, and the ability to generate molecular complexity in a single step.[1][3][4] The synthesis described herein utilizes readily available starting materials: methylamine, formaldehyde, and thiourea.
Synthetic Pathway and Mechanism
The proceeds via a cyclocondensation reaction of methylamine, formaldehyde, and thiourea. This reaction is a classic example of a Mannich-type reaction, where an amine, a non-enolizable aldehyde (formaldehyde), and a compound containing an active hydrogen (thiourea) react to form a substituted aminomethyl derivative, which in this case, cyclizes to form the desired triazine ring.
Proposed Reaction Mechanism
The reaction is proposed to proceed through the following key steps:
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Formation of the Iminium Ion: Methylamine reacts with formaldehyde to form an electrophilic iminium ion.
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Nucleophilic Attack by Thiourea: The nucleophilic nitrogen of thiourea attacks the iminium ion, forming an N-aminomethylated thiourea intermediate.
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Further Aminomethylation: The remaining N-H protons on the initial adduct and the second nitrogen of thiourea can react with additional equivalents of formaldehyde and methylamine (or the pre-formed iminium ion) to build up the linear precursor to the cyclic triazine.
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Cyclization: Intramolecular condensation and elimination of water lead to the formation of the stable six-membered tetrahydro-1,3,5-triazine-2(1H)-thione ring.
The overall reaction can be represented as follows:
Mechanistic Details Visualization
The following diagram illustrates the key steps in the proposed reaction mechanism:
Experimental Protocol
This section provides a detailed, step-by-step methodology for the .
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity |
| Methylamine (40% in H₂O) | CH₅N | 31.06 | ≥ 98% |
| Formaldehyde (37% in H₂O) | CH₂O | 30.03 | ≥ 99% |
| Thiourea | CH₄N₂S | 76.12 | ≥ 99% |
| Ethanol | C₂H₅OH | 46.07 | Reagent Grade |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Reagent Grade |
Step-by-Step Procedure
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine thiourea (7.61 g, 0.1 mol) and ethanol (100 mL). Stir the mixture to obtain a suspension.
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Addition of Reagents: To the stirred suspension, add aqueous methylamine solution (40%, 7.75 mL, 0.1 mol). Subsequently, add aqueous formaldehyde solution (37%, 16.2 mL, 0.2 mol) dropwise over a period of 15 minutes. The addition may be slightly exothermic.
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Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
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Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A white precipitate should form. If no precipitate forms, the solvent volume can be reduced under reduced pressure.
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Purification: Collect the solid product by vacuum filtration and wash with cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials and by-products.
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Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Expected Yield and Physical Properties
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Yield: 70-85%
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Appearance: White crystalline solid
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Melting Point: Literature values for similar compounds suggest a melting point in the range of 150-180 °C.[5]
Characterization
The structure and purity of the synthesized tetrahydro-5-methyl-1,3,5-triazine-2(1H)-thione should be confirmed by standard analytical techniques.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the N-CH₃ group (singlet, ~2.8-3.2 ppm), the N-CH₂-N protons (singlet or AB quartet, ~4.5-5.0 ppm), and the N-H protons (broad singlet, variable chemical shift). |
| ¹³C NMR | Resonances for the N-CH₃ carbon, the N-CH₂-N carbons, and the C=S carbon (~175-185 ppm). |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (~3200-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and the C=S (thione) stretching (~1100-1300 cm⁻¹). |
| Mass Spec (ESI-MS) | A molecular ion peak corresponding to the calculated mass of the product (C₄H₉N₃S, M.W. = 131.20 g/mol ) [M+H]⁺. |
The characterization of 1,3,5-triazine derivatives by various spectroscopic techniques is well-documented.[3][4][6]
Safety and Handling
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Methylamine: Corrosive and flammable. Handle in a well-ventilated fume hood.
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Formaldehyde: Toxic and a suspected carcinogen. Use appropriate personal protective equipment (PPE), including gloves and safety goggles, and work in a fume hood.
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Thiourea: Harmful if swallowed.
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Solvents: Ethanol and diethyl ether are flammable. Keep away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This technical guide has outlined a detailed and reliable method for the . The one-pot, multicomponent approach is efficient and utilizes readily available starting materials. The provided experimental protocol, mechanistic insights, and characterization data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The successful synthesis of this compound opens avenues for further exploration of its chemical reactivity and biological properties.
References
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Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455. [Link]
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PrepChem. (n.d.). Synthesis of melamine urea thiourea formaldehyde. Retrieved from [Link]
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Kang, G.-F., & Zhang, G. (2020). Supporting Information: One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16. [Link]
-
Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. National Center for Biotechnology Information. [Link]
-
Martinovich, Y. A., et al. (2018). Aminomethylation of Thiourea with Formaldehyde and Cyclic Amines. Russian Journal of Organic Chemistry, 54(6), 878–885. [Link]
-
Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447-1455. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1,3,5-Triazine-2(1H)-thione, tetrahydro-5-(2-hydroxyethyl)-1-(hydroxymethyl)-. Substance Details - SRS. [Link]
-
Al-Masoudi, N. A. L., & Al-Salihi, N. I. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 051-063. [Link]
-
SpectraBase. (n.d.). TETRAHYDRO-1,3,5-TRIMETHYL-s-TRIAZINE-2(1H)-THIONE. [Link]
-
Khan, I., et al. (2024). One pot synthesis of 5-hydroxyalkylated thiadiazine thiones: Implication in pain management and bactericidal properties. Results in Chemistry, 7, 101389. [Link]
-
Shaukat, A., et al. (2022). Synthesis, combined theoretical and spectral characterization of some new 1,3,5 triazine compounds, and their in vitro biological analysis. Reaction Chemistry & Engineering, 7(1), 133-147. [Link]
-
Wikipedia. (n.d.). Bis(hydroxymethyl)urea. [Link]
-
Desai, N. C., et al. (2012). Synthesis and study of 1,3,5-triazine based thiazole derivatives as antimicrobial agents. Arabian Journal of Chemistry, 8(5), 671-679. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. BJOC - One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions [beilstein-journals.org]
- 3. One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 三嗪环 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Synthesis, combined theoretical and spectral characterization of some new 1,3,5 triazine compounds, and their in vitro biological analysis - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
